molecular formula C14H15NO B1336726 4-(2,6-Dimethylphenoxy)aniline CAS No. 41280-55-1

4-(2,6-Dimethylphenoxy)aniline

Cat. No.: B1336726
CAS No.: 41280-55-1
M. Wt: 213.27 g/mol
InChI Key: BPXYBTUWCJUAJH-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . This compound is characterized by the presence of an aniline group attached to a 2,6-dimethylphenoxy moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

4-(2,6-Dimethylphenoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Safety and Hazards

The safety information for 4-(2,6-Dimethylphenoxy)aniline indicates that it has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylphenoxy)aniline typically involves the reaction of 2,6-dimethylphenol with 4-nitrochlorobenzene in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Dimethylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and halogenated derivatives .

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenoxy)aniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

  • 4-(2,6-Dimethylphenoxy)phenol
  • 2,6-Dimethylphenol
  • 4-Nitro-2,6-dimethylphenol

Comparison: 4-(2,6-Dimethylphenoxy)aniline is unique due to the presence of both an aniline and a dimethylphenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields .

Properties

IUPAC Name

4-(2,6-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-3-5-11(2)14(10)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXYBTUWCJUAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427970
Record name 4-(2,6-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41280-55-1
Record name 4-(2,6-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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